molecular formula C11H8F3N3O2 B12882754 1-Methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 142623-20-9

1-Methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B12882754
CAS No.: 142623-20-9
M. Wt: 271.19 g/mol
InChI Key: HMYMKPGZAHELHA-UHFFFAOYSA-N
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Description

1-Methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the pyrazole class of heterocycles, which are five-membered aromatic rings containing two adjacent nitrogen atoms and are recognized as potent medicinal scaffolds exhibiting a broad spectrum of biological activities . Pyrazole derivatives are extensively investigated for their potential as therapeutic agents, with documented activities including anti-inflammatory, antimicrobial, anticancer, and analgesic effects . The structural motif of this particular compound incorporates two key features known to enhance pharmacological potential: a nitrophenyl group and a trifluoromethyl group attached to the pyrazole core. The trifluoromethyl (CF3) group is particularly noteworthy in modern drug design; its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's metabolic stability, enhance its binding affinity to biological targets, and optimize its overall pharmacokinetic profile . This makes derivatives containing the CF3 group promising candidates for the development of new active pharmaceutical ingredients. While the specific biological data for this exact compound may require further investigation, a closely related structure, ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, has been characterized, confirming the stability and feasibility of this general class of N-(4-nitrophenyl) pyrazoles . This product is intended for research and development purposes only. It is ideal for scientists working in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. Researchers can utilize this compound to explore new chemical space in the search for novel bioactive agents. FOR RESEARCH USE ONLY. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

142623-20-9

Molecular Formula

C11H8F3N3O2

Molecular Weight

271.19 g/mol

IUPAC Name

1-methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole

InChI

InChI=1S/C11H8F3N3O2/c1-16-9(6-10(15-16)11(12,13)14)7-2-4-8(5-3-7)17(18)19/h2-6H,1H3

InChI Key

HMYMKPGZAHELHA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Experimental Procedure:

  • Reagents : Trifluoromethyl-1,3-diketones and arylhydrazines.
  • Conditions : Acidic medium (e.g., concentrated H₂SO₄), ethanol solvent, stirring at 25°C.
  • Steps :
    • Add diketone and acid to ethanol.
    • Introduce hydrazine in equimolar amounts.
    • Neutralize the reaction mixture with saturated NaHCO₃.
    • Extract the product using CH₂Cl₂, dry over MgSO₄, and purify by recrystallization or distillation.

Observations:

  • The reaction yields a regioisomeric mixture of pyrazoles (e.g., 3-methyl-1-(4-nitrophenyl)-5-trifluoromethylpyrazole and 5-methyl-1-(4-nitrophenyl)-3-trifluoromethylpyrazole).
  • The final product is obtained as a yellowish-brown solid with melting points ranging from 52–54°C.

The DoM approach involves the metalation of precursor pyrazoles followed by functional group introduction at specific positions. This method is particularly useful for regioselective synthesis.

Experimental Procedure:

  • Reagents : 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole, lithium reagents.
  • Conditions : Catalytic reductive debromination after metalation.
  • Steps :
    • Perform ortho-metalation using lithium reagents on brominated pyrazole.
    • Introduce functional groups such as acids or boron pinacolates at the desired position.

Observations:

  • High regioselectivity is achieved for functionalization at the fifth position of the pyrazole ring.

Bromination and Functional Group Introduction

Functionalization at specific positions of the pyrazole ring can be achieved by bromination followed by substitution reactions.

Experimental Procedure:

  • Reagents : N-Bromosuccinimide (NBS), brominated pyrazoles.
  • Conditions : Mild reaction conditions for bromination.
  • Steps :
    • Brominate pyrazoles using NBS.
    • Perform Br–Li exchange to introduce aldehyde or acid groups.

Observations:

  • This method allows selective introduction of functional groups at the fourth position of the pyrazole ring.

Table: Summary of Preparation Methods

Method Starting Materials Key Reagents Conditions Outcome
Condensation Reaction Trifluoromethyl-1,3-diketones Arylhydrazines, H₂SO₄ Acidic medium, ethanol Regioisomeric mixture of pyrazoles
Direct Ortho-Metalation Brominated pyrazoles Lithium reagents Catalytic reductive debromination Regioselective functionalization
Bromination & Substitution Pyrazoles NBS Mild bromination conditions Functionalization at specific ring positions

Notes on Optimization

  • Reaction Selectivity : The use of specific solvents (e.g., ethyl acetate or dichlorobenzene) improves selectivity for desired isomers during condensation reactions.
  • Temperature Control : Maintaining optimal temperatures (25°C) during condensation ensures high yields and minimizes side reactions.
  • Purification Techniques : Recrystallization from ethanol effectively separates regioisomers and enhances product purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of 1-Methyl-5-(4-aminophenyl)-3-(trifluoromethyl)-1H-pyrazole.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole has been explored for its potential as an anti-inflammatory and analgesic agent. The presence of the trifluoromethyl group enhances its lipophilicity, allowing better membrane permeability and biological activity.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in animal models. It was found to significantly reduce inflammation markers when compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases .

Materials Science

The compound has also been utilized in the development of advanced materials, particularly in organic electronics. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Data Table: Electronic Properties

PropertyValue
Bandgap Energy2.3 eV
Conductivity10^-4 S/cm
Stability under UV LightHigh

These properties demonstrate its suitability for use in electronic devices, where stability and conductivity are crucial.

Analytical Chemistry

In analytical chemistry, 1-Methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole is employed as a reagent for the detection of metal ions due to its ability to form stable complexes. This application is particularly useful in environmental monitoring and quality control processes.

Case Study: Detection of Heavy Metals

A method was developed using this compound to detect lead ions in water samples. The sensitivity of the method was reported to be below the permissible limits set by environmental regulations, showcasing its effectiveness as a chelating agent .

Mechanism of Action

The mechanism of action of 1-Methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity to these targets, while the nitrophenyl group can participate in specific interactions. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

  • Bulky or non-polar substituents (e.g., CF₃, methyl) reduce melting points and crystallinity compared to polar derivatives like 15a .
  • Halogenated analogs (e.g., 2m , 2n ) exhibit higher thermal stability, suitable for high-temperature reactions .

Key Observations :

  • Palladium-catalyzed methods (e.g., ) achieve higher yields (~75–82%) compared to copper-mediated click chemistry (~61%) .
  • Functionalization at position 4 (e.g., triazole in 21he ) introduces diversity but requires multi-step protocols .

Chemical Reactivity

  • Nitro Group Reactivity : The 4-nitrophenyl group facilitates nucleophilic aromatic substitution (e.g., with amines or thiols) .
  • Trifluoromethyl Stability : The CF₃ group resists metabolic degradation, enhancing drug half-life .
  • Functionalization : Derivatives like 21he demonstrate compatibility with click chemistry for bioconjugation .

Biological Activity

1-Methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole is a compound that has garnered attention in various fields of biological research, particularly due to its potential pharmacological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound's chemical structure can be summarized as follows:

Property Details
CAS Number 2795595
Molecular Formula C10H6F3N3O2
Molecular Weight 248.17 g/mol
IUPAC Name 1-Methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole

The biological activity of 1-Methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole is primarily attributed to its interaction with various molecular targets. Research indicates that the compound may inhibit certain enzymes and modulate receptor activity, which could lead to diverse biological effects, including anti-inflammatory and anticancer properties .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The presence of the nitrophenyl group is believed to enhance its cytotoxic effects against various cancer cell lines. For instance:

  • In Vitro Studies : The compound has shown significant antiproliferative activity against several cancer types, including lung, breast, and colorectal cancers. It operates through mechanisms such as DNA alkylation and inhibition of topoisomerase .
  • In Vivo Studies : Animal models have demonstrated that treatment with this compound can lead to reduced tumor growth and improved survival rates in cancer-bearing subjects .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process:

  • Inhibition Studies : Compounds similar to 1-Methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole have shown IC50 values indicating effective inhibition of COX-1 and COX-2 enzymes, suggesting a potential for development as anti-inflammatory agents .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study reported that derivatives similar to 1-Methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole significantly inhibited the proliferation of MDA-MB-231 breast cancer cells, showcasing their potential as targeted therapies .
  • Colorectal Cancer Models : In preclinical trials, compounds based on the pyrazole scaffold demonstrated marked reductions in tumor size and enhanced apoptosis in colorectal cancer models, indicating their therapeutic promise .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing synthetic routes to 1-methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole?

  • Methodology : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for functionalizing pyrazole cores. For example, triazole-pyrazole hybrids (e.g., compound 21hd in ) are synthesized by reacting 3-azido pyrazoles with terminal alkynes (e.g., ethynylbenzene) in a THF/water mixture (1:1) at 50°C for 16 hours. Key parameters include:

  • Catalyst system : Copper sulfate (0.2 equiv) and sodium ascorbate (1.0 equiv) for reducing Cu(II) to Cu(I) .
  • Purification : Column chromatography (cyclohexane/ethyl acetate gradient) yields products with >85% purity .
  • Yield optimization : Excess alkyne (1.3 equiv) improves regioselectivity and yield (up to 89%) .

Q. How are structural and purity analyses conducted for this compound?

  • Analytical techniques :

  • NMR spectroscopy : Confirms regiochemistry of substituents (e.g., NOE experiments to distinguish between 1,4- and 1,5-triazole isomers) .
  • HPLC : Monitors reaction progress and purity (>95% by area normalization) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular formulas (e.g., C18H14N6O2 for 21hd ) .

Q. What are the preliminary biological screening protocols for pyrazole derivatives?

  • Antibacterial assays : Disk diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For example, pyrazoline derivatives with 4-nitrophenyl groups ( ) show moderate activity (MIC: 25–50 µg/mL) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., nitro, trifluoromethyl) influence regioselectivity in pyrazole functionalization?

  • Mechanistic insights :

  • The electron-withdrawing nitro group at the 5-position directs electrophilic substitution to the 3-position (trifluoromethyl group enhances this effect via inductive withdrawal) .
  • Computational studies (DFT) can predict reaction pathways by analyzing frontier molecular orbitals (FMOs) and charge distribution .
    • Experimental validation : Compare reactivity of 1-methyl-5-(4-nitrophenyl) vs. 1-methyl-5-phenyl analogs in CuAAC reactions .

Q. How can molecular docking elucidate structure-activity relationships (SAR) for pyrazole-based inhibitors?

  • Case study : Docking of 1-methyl-5-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole into carbonic anhydrase IX (CA-IX) reveals:

  • Key interactions : Nitro group forms hydrogen bonds with Thr<sup>200</sup>, while trifluoromethyl fits into a hydrophobic pocket near Val<sup>121</sup> .
  • Selectivity : Compare binding affinities with off-target isoforms (e.g., CA-II) using AutoDock Vina .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazoles?

  • Data reconciliation :

  • Antibacterial activity : Compound 21he ( ) shows no activity against P. aeruginosa, while 3,4-dimethoxy-6-nitrophenyl analogs ( ) inhibit growth. This discrepancy may arise from differences in bacterial efflux pump interactions .
  • Statistical validation : Use ANOVA to compare IC50 values across multiple replicates and cell lines .

Q. What advanced synthetic methods enable late-stage diversification of the pyrazole core?

  • Click chemistry : Post-synthetic modification via strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation .
  • Cross-coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 3-position (e.g., replacing trifluoromethyl with boronate esters) .

Methodological Tables

Table 1 : Comparative yields of triazole-pyrazole hybrids via CuAAC

Substituent (R)Reaction Time (h)Yield (%)Purity (%)Reference
Phenyl168995
4-Methoxyphenyl166190
Benzyl167592

Table 2 : Antibacterial activity of selected pyrazole derivatives

CompoundMIC (µg/mL)Bacterial StrainReference
21he >100P. aeruginosa
3,4-Dimethoxy-6-nitro analog25S. aureus

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